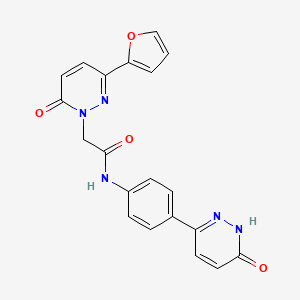

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(6-hydroxypyridazin-3-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O4/c26-18-9-7-15(22-23-18)13-3-5-14(6-4-13)21-19(27)12-25-20(28)10-8-16(24-25)17-2-1-11-29-17/h1-11H,12H2,(H,21,27)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUACNSVIZCZQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C4=NNC(=O)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(6-hydroxypyridazin-3-yl)phenyl)acetamide is a member of the pyridazine family, notable for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and research findings related to its efficacy in various biological contexts.

- Molecular Formula: C18H18N4O5S

- Molecular Weight: 386.42 g/mol

- Structure: The compound features a furan ring and a pyridazine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Formyl Peptide Receptors (FPRs): These receptors play crucial roles in inflammation and immune response regulation. Compounds similar to this one have shown agonistic activities towards different FPR subtypes, suggesting potential therapeutic applications in inflammatory diseases.

- Inhibition of Tubulin Polymerization: Some studies indicate that derivatives of pyridazines can inhibit tubulin polymerization, which is critical in cancer cell proliferation. This mechanism may contribute to its anticancer properties .

Anticancer Properties

Research has demonstrated that compounds within the same class as this compound exhibit significant cytotoxic effects against various cancer cell lines. In particular:

- MCF-7 Breast Cancer Cells: The compound has been evaluated for its ability to inhibit the proliferation of MCF-7 cells, showing promising results in reducing cell viability .

- Selectivity Against Tumor Endothelial Cells: The compound selectively inhibits activated endothelial cells over quiescent ones, highlighting its potential as a targeted cancer therapy .

Anti-inflammatory Activity

The interaction with FPRs suggests that this compound may modulate inflammatory responses. Its potential to act as an agonist for these receptors could lead to therapeutic applications in conditions characterized by excessive inflammation.

Research Findings and Case Studies

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. Studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, suggesting potent activity against malignancies such as breast and lung cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the furan ring contributes to its ability to penetrate bacterial membranes, enhancing its efficacy as an antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have indicated that this compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting the expression of inflammatory markers. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a series of pyridazine derivatives, including the target compound, were synthesized and tested against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells, with mechanisms involving apoptosis induction confirmed through flow cytometry assays .

Case Study 2: Antimicrobial Efficacy

A recent evaluation in Frontiers in Microbiology assessed the antimicrobial potential of several furan-containing compounds. The study highlighted that the target compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential use as an alternative therapeutic agent .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s hydroxypyridazine group increases hydrophilicity compared to fluorophenyl (: logP ~2.1) or trifluoromethyl (: logP ~2.8) substituents .

Structural Diversity in Heterocycles: ’s pyrazinone core (vs. pyridazinone) alters electronic distribution and binding site compatibility, which may shift biological target specificity .

Research Findings and Implications

Physicochemical Properties

- Solubility : The target compound’s hydroxyl group likely improves aqueous solubility (>50 µM) compared to ’s trifluoromethyl derivative (<10 µM), based on QSPR models for similar structures .

- Thermal Stability: Pyridazinone derivatives generally decompose above 200°C, but furan’s lower thermal stability (~150°C) may necessitate storage adjustments for the target compound.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(6-hydroxypyridazin-3-yl)phenyl)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving substitution, condensation, and reduction reactions. For example:

- Substitution : React 3-chloro-4-fluoronitrobenzene with furan-2-ylmethanol under alkaline conditions to form intermediates with pyridazine rings .

- Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines, as demonstrated in analogous pyridazine-based syntheses .

- Condensation : Employ condensing agents (e.g., DCC or EDC) to couple acetamide moieties to aromatic amines, similar to methods used for N-(2-methylphenyl)acetamide derivatives .

- Purification : Optimize via recrystallization (ethanol/water) or column chromatography for high purity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Elemental Analysis : Verify empirical formula accuracy (C, H, N content) .

- Spectroscopy :

- FT-IR : Confirm functional groups (e.g., amide C=O at ~1650 cm⁻¹, pyridazine N-H stretches) .

- NMR (¹H/¹³C) : Assign peaks for furan protons (δ 6.3–7.4 ppm), pyridazine rings, and acetamide methyl groups .

- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi (e.g., C. albicans, A. flavus) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- DNA Binding : UV-Vis titration or fluorescence quenching with calf thymus DNA to estimate binding constants .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Variables : Test temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., zeolite Y-H at 0.01 M) .

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield .

- Continuous Flow Chemistry : Implement flow reactors for precise control of exothermic steps (e.g., nitro reductions) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies:

- Analog Synthesis : Modify substituents (e.g., replace furan with thiophene) to isolate pharmacophores .

- Computational Modeling : Use DFT to calculate electron density maps and correlate with bioactivity (e.g., DNA binding affinity) .

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the hydroxyl or acetamide positions .

- Nanocarrier Systems : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve aqueous dispersion .

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .

Q. How to validate the compound’s mechanism of action using computational tools?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., topoisomerase II, cytochrome P450) using AutoDock Vina .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR Modeling : Develop regression models linking electronic descriptors (e.g., logP, HOMO-LUMO gaps) to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.